molecular formula C12H23NO3 B586453 tert-Butyl (5-oxoheptyl)carbamate CAS No. 1391052-51-9

tert-Butyl (5-oxoheptyl)carbamate

Cat. No.: B586453
CAS No.: 1391052-51-9
M. Wt: 229.32
InChI Key: WFWIHTHLABTJEX-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxoheptyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-oxoheptyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxoheptyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-oxoheptyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl (5-oxoheptyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding carbamate interactions with biological molecules.

Medicine: The compound has potential applications in drug development, particularly in designing enzyme inhibitors and prodrugs. Its stability and reactivity make it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxoheptyl)carbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The tert-butyl group provides steric hindrance, which influences the reactivity and stability of the compound. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl (5-oxoheptyl)carbamate is unique due to its 5-oxoheptyl chain, which imparts distinct chemical properties compared to other carbamates. This structural feature enhances its solubility and reactivity, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

tert-butyl N-(5-oxoheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-10(14)8-6-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWIHTHLABTJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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